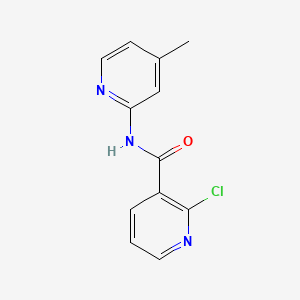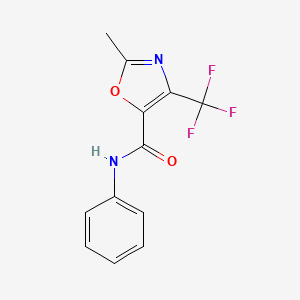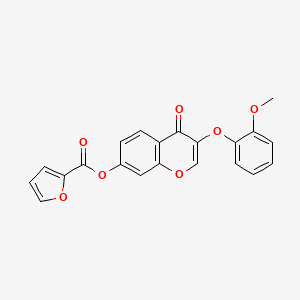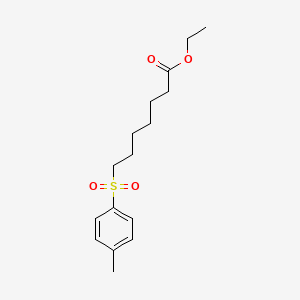![molecular formula C21H38N2 B14230351 N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine CAS No. 627519-88-4](/img/structure/B14230351.png)
N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of diamines. This compound features a long undecyl chain attached to an ethane-1,2-diamine backbone, with a 3-methylphenylmethyl group attached to one of the nitrogen atoms. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine typically involves the reaction of 3-methylbenzyl chloride with undecylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions, such as temperature and pressure, to achieve efficient synthesis. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The long undecyl chain may facilitate membrane penetration, enhancing its bioavailability and efficacy. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: Shares a similar aromatic structure but differs in the functional groups attached.
N-Methyl-1,2-phenylenediamine: Similar diamine structure but lacks the long alkyl chain.
Uniqueness
N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine is unique due to its combination of a long alkyl chain and aromatic group, which imparts distinct chemical properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Properties
CAS No. |
627519-88-4 |
|---|---|
Molecular Formula |
C21H38N2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
N'-[(3-methylphenyl)methyl]-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C21H38N2/c1-3-4-5-6-7-8-9-10-11-15-22-16-17-23-19-21-14-12-13-20(2)18-21/h12-14,18,22-23H,3-11,15-17,19H2,1-2H3 |
InChI Key |
UVWMBPSFVZNMGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNCC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine](/img/structure/B14230287.png)

methanone](/img/structure/B14230294.png)
![2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230295.png)




![1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide](/img/structure/B14230312.png)
![3-{[(3-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14230320.png)
![4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B14230334.png)
![1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B14230343.png)
![2-Benzyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14230347.png)
